REACTION_CXSMILES
|
Cl.[Cl:2][C:3]([Cl:11])([Cl:10])[C:4]1[CH:5]=[NH+:6][CH:7]=[CH:8][CH:9]=1.C(Cl)Cl.C(=O)([O-])[O-].[Na+].[Na+]>O>[Cl:2][C:3]([Cl:11])([Cl:10])[C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1 |f:0.1,3.4.5|
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Name
|
3-trichloromethylpyridinium hydrochloride salt
|
Quantity
|
2836 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC(C=1C=[NH+]C=CC1)(Cl)Cl
|
Name
|
|
Quantity
|
2800 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
4300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained with an ice bath between 15°-20° C
|
Type
|
CUSTOM
|
Details
|
The lower organic phase was then separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the methylene chloride was removed by rotary evaporation
|
Type
|
DISTILLATION
|
Details
|
The concentrated material was distilled at 77°-79° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C=1C=NC=CC1)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1918 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |